Cas no 1529447-99-1 (methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate)

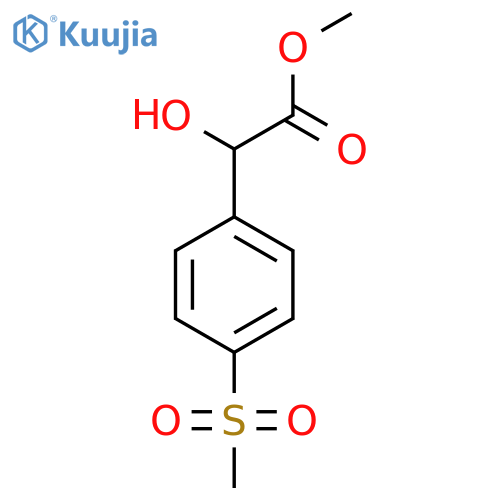

1529447-99-1 structure

商品名:methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate

- 1529447-99-1

- EN300-1990604

-

- インチ: 1S/C10H12O5S/c1-15-10(12)9(11)7-3-5-8(6-4-7)16(2,13)14/h3-6,9,11H,1-2H3

- InChIKey: VAVAZIDUOVBGJR-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1C=CC(=CC=1)C(C(=O)OC)O)(=O)=O

計算された属性

- せいみつぶんしりょう: 244.04054465g/mol

- どういたいしつりょう: 244.04054465g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1990604-10.0g |

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate |

1529447-99-1 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1990604-0.5g |

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate |

1529447-99-1 | 0.5g |

$739.0 | 2023-09-16 | ||

| Enamine | EN300-1990604-0.1g |

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate |

1529447-99-1 | 0.1g |

$678.0 | 2023-09-16 | ||

| Enamine | EN300-1990604-0.25g |

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate |

1529447-99-1 | 0.25g |

$708.0 | 2023-09-16 | ||

| Enamine | EN300-1990604-10g |

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate |

1529447-99-1 | 10g |

$3315.0 | 2023-09-16 | ||

| Enamine | EN300-1990604-5g |

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate |

1529447-99-1 | 5g |

$2235.0 | 2023-09-16 | ||

| Enamine | EN300-1990604-0.05g |

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate |

1529447-99-1 | 0.05g |

$647.0 | 2023-09-16 | ||

| Enamine | EN300-1990604-5.0g |

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate |

1529447-99-1 | 5g |

$2858.0 | 2023-06-01 | ||

| Enamine | EN300-1990604-1.0g |

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate |

1529447-99-1 | 1g |

$986.0 | 2023-06-01 | ||

| Enamine | EN300-1990604-2.5g |

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate |

1529447-99-1 | 2.5g |

$1509.0 | 2023-09-16 |

methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

1529447-99-1 (methyl 2-hydroxy-2-(4-methanesulfonylphenyl)acetate) 関連製品

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量